![molecular formula C11H11N5O3S B1226167 1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1226167.png)
1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea
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Overview
Description
1-ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Catalytic Applications
Primary amine-thiourea derivatives, such as 1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea, have shown significant potential in catalysis. A study by Huang & Jacobsen (2006) demonstrates the use of a primary amine-thiourea catalyst for the enantioselective conjugate addition of ketones to nitroalkenes. This highlights its ability to catalyze reactions with a wide substrate scope and good-to-excellent diastereoselectivity.
Synthesis of Complex Compounds
Thiourea compounds are integral in the synthesis of complex organic compounds. For instance, Standridge & Swigor (1993) describe a process where [14C]Thiourea is used to synthesize [14C]Cefepime hydrochloride, a crystalline compound with high radiochemical purity. Similarly, El-Kashef et al. (2010) and Ahmed (2018) utilized thiourea derivatives in the synthesis of various heterocycles and Schiff base derivatives, respectively.
Biological Activity Studies
A significant application of 1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea derivatives is in studying biological activities. Research by Murasheva et al. (1970) and Pershin et al. (2004) explored the synthesis of N-and S-substituted thioureas to study their chemotherapeutic properties, particularly in treating tuberculosis.
Microwave-Assisted Synthesis
The role of thiourea derivatives in microwave-assisted synthesis has been explored in recent studies. Ahyak et al. (2016) synthesized new thiourea derivatives using microwave irradiation, which proved more efficient than conventional methods. This highlights the potential of these compounds in facilitating advanced synthesis techniques.
Antioxidant and Antimicrobial Activities
Thiourea derivatives are also investigated for their potential antioxidant and antimicrobial properties. Youssef & Amin (2012) synthesized various thiazolopyrimidine derivatives, including thiourea compounds, and evaluated their antioxidant and antimicrobial activities, indicating a broad scope of applications in medical and biological fields.
properties
Product Name |
1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea |
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Molecular Formula |
C11H11N5O3S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1-ethyl-3-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]thiourea |
InChI |
InChI=1S/C11H11N5O3S/c1-2-12-11(20)15-14-9-7-5-6(16(18)19)3-4-8(7)13-10(9)17/h3-5,13,17H,2H2,1H3,(H,12,20) |
InChI Key |
CHQYIZFPXOODLW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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